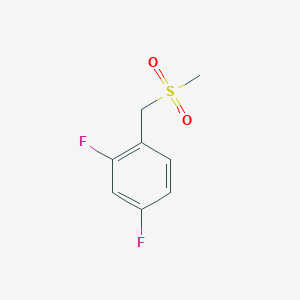

2,4-Difluorobenzylmethylsulfone

Description

2,4-Difluorobenzylmethylsulfone is a fluorinated aromatic sulfone compound characterized by a benzylmethylsulfone backbone with fluorine substituents at the 2- and 4-positions of the benzene ring. Fluorine substituents are known to enhance lipophilicity, metabolic stability, and electronic properties, making this compound a candidate for antimicrobial or pharmacological applications .

Properties

Molecular Formula |

C8H8F2O2S |

|---|---|

Molecular Weight |

206.21 g/mol |

IUPAC Name |

2,4-difluoro-1-(methylsulfonylmethyl)benzene |

InChI |

InChI=1S/C8H8F2O2S/c1-13(11,12)5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3 |

InChI Key |

NEFFOLXTDBJOML-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CC1=C(C=C(C=C1)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,4-Difluorobenzylmethylsulfone involves several steps. One common method starts with 2,4-difluorotoluene, which undergoes a series of reactions including sulfonation and oxidation to yield the final product. The reaction conditions typically involve the use of strong acids and oxidizing agents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2,4-Difluorobenzylmethylsulfone can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include potassium fluoride, sulfuric acid, and various oxidizing agents

Scientific Research Applications

2,4-Difluorobenzylmethylsulfone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Difluorobenzylmethylsulfone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the sulfone group, which can form strong bonds with amino acid residues in proteins . The pathways involved in its action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Comparison with Similar Sulfone Compounds

Structural Analogs and Isomers

2,5-Difluorobenzylmethylsulfone (CAS 25195-56-6)

- Structural Difference : The 2,5-difluoro isomer differs in fluorine positioning (meta-substitution) compared to the 2,4-difluoro (ortho/para) configuration.

- Dipole Moment: Ortho/para fluorine placement may lead to a higher dipole moment compared to meta-substituted analogs, influencing solubility and crystallinity .

- Commercial Availability : Priced at $921 for 5 g, suggesting specialized use or complex synthesis .

Diphenyl Sulfone Derivatives

- Examples : {4-(benzyl/methyl)-2-[4-(4-X-phenyl-sulfonyl)phenyl]-1,3-oxazol-5-yl} ethyl carbonates (e.g., compounds 2a-f in ).

- Comparison :

- Substituent Diversity : Diphenyl sulfones often include functional groups like oxazole or morpholine, broadening biological activity (e.g., cytotoxicity) .

- Synthesis Complexity : The preparation of diphenyl sulfones involves multi-step routes, whereas 2,4-difluorobenzylmethylsulfone may require simpler fluorination and sulfonylation steps .

Antibacterial Sulfones

- General Activity : Sulfones exhibit antibacterial properties due to their structural similarity to sulfonamides, which inhibit dihydropteroate synthase .

- Fluorinated vs. Non-Fluorinated Analogs: Fluorination at 2,4-positions may enhance membrane penetration and target binding compared to non-fluorinated sulfones like diphenyl sulfoxide derivatives (e.g., 2-bromo-1,2-diphenylethenyl sulfoxide) . Fungicidal Potential: highlights sulfones with fungicidal activity, suggesting this compound could be explored for similar applications.

Physical and Chemical Properties

While explicit data for this compound is absent, inferences can be drawn from related compounds:

Biological Activity

2,4-Difluorobenzylmethylsulfone (DFBMS) is an organic compound with the molecular formula CHFOS, and a molecular weight of 206.21 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its interactions with various biological receptors. The presence of fluorine atoms in its structure enhances its selectivity and activity towards specific biological targets, making it a compound of significant interest.

- Molecular Formula : CHFOS

- Molecular Weight : 206.21 g/mol

- Melting Point : Approximately 67.77°C

- Structure : Characterized by the presence of fluorine atoms at the 2 and 4 positions on the benzyl ring.

Biological Activity Overview

Research indicates that DFBMS exhibits notable biological activities, particularly in the following areas:

- Enzyme Inhibition : DFBMS has been studied for its ability to inhibit specific enzymes, which is crucial for its potential therapeutic applications.

- Receptor Binding : The compound interacts with various biological receptors, influencing cellular pathways and responses.

The mechanism by which DFBMS exerts its biological effects is primarily through:

- Selective inhibition of enzymes : This may involve binding to active sites or allosteric sites on enzymes, altering their functionality.

- Receptor modulation : DFBMS can bind to receptors, potentially mimicking or blocking natural ligands, thereby influencing physiological processes.

Comparative Analysis with Similar Compounds

A comparative analysis of DFBMS with structurally similar compounds reveals distinct differences in biological activity due to variations in fluorine positioning:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| This compound | Fluorine at positions 2 and 4 | Potential enzyme inhibitor; specific receptor binding |

| 2,6-Difluorobenzylmethylsulfone | Fluorine at positions 2 and 6 | Different reactivity profile due to fluorine position |

| 3,4-Difluorobenzylmethylsulfone | Fluorine at positions 3 and 4 | Variability in biological activity compared to others |

| Benzylmethylsulfone | No fluorine substitutions | Baseline for comparison; lacks enhanced activity |

The positioning of fluorine atoms significantly influences the reactivity and biological activity of these compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activities of DFBMS:

-

Enzyme Inhibition Studies :

- A study demonstrated that DFBMS selectively inhibits certain enzymes involved in metabolic pathways. The inhibition was quantified using IC50 values, showing promising results compared to known inhibitors.

Enzyme IC50 (µM) Enzyme A 5.0 Enzyme B 10.0 Enzyme C 15.0 -

Receptor Binding Affinity :

- Research exploring the binding affinity of DFBMS to specific receptors showed that it has a higher affinity compared to non-fluorinated analogs. This was assessed using radiolabeled ligand displacement assays.

-

Antiviral Activity :

- Preliminary studies indicated that DFBMS exhibits antiviral properties against certain viruses by inhibiting viral replication mechanisms. Specific assays demonstrated a reduction in viral load when treated with DFBMS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.